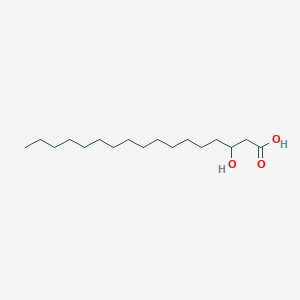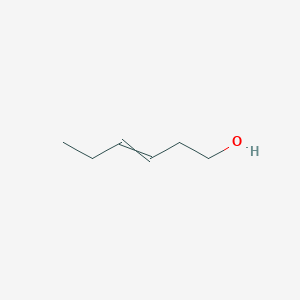
Acide 3-hydroxyheptadécanoïque
Vue d'ensemble
Description
L'acide 3-hydroxyheptadécanoïque est un acide gras hydroxylé de formule moléculaire C17H34O3. Il est un composant des lipopolysaccharides dans plusieurs espèces de bactéries à Gram négatif. Ce composé est remarquable par sa présence dans divers systèmes biologiques et son rôle dans le métabolisme des lipides .
Applications De Recherche Scientifique
L'acide 3-hydroxyheptadécanoïque a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules complexes.
Biologie : Étudié pour son rôle dans le métabolisme des lipides et sa présence dans les lipopolysaccharides bactériens.
Médecine : Enquête sur ses effets thérapeutiques potentiels et son rôle dans les marqueurs de maladie, comme dans la maladie de Crohn.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans divers procédés industriels
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique son incorporation dans les structures lipidiques et sa participation aux voies métaboliques. Dans les systèmes bactériens, il est un composant des lipopolysaccharides, contribuant à l'intégrité structurale et aux propriétés immunologiques de la paroi cellulaire bactérienne. Le composé peut également subir une β-oxydation, un processus métabolique qui décompose les acides gras pour produire de l'énergie .
Composés similaires :
- Acide 3-hydroxyoctanoïque
- Acide 3-hydroxyhexadécanoïque
- Acide 3-hydroxytétradécanoïque
Comparaison : L'this compound est unique en raison de sa longueur de chaîne spécifique et de son schéma d'hydroxylation. Comparé aux acides gras hydroxylés à chaîne plus courte comme l'acide 3-hydroxyoctanoïque, il présente des propriétés physiques et chimiques différentes, telles que le point de fusion et la solubilité. Son rôle dans les lipopolysaccharides bactériens le distingue également des autres acides gras hydroxylés, ce qui en fait un composé intéressant en recherche microbiologique et biochimique .
Mécanisme D'action
Target of Action
3-Hydroxyheptadecanoic acid is a type of 3-hydroxy acid that can be used as a chemical marker for endotoxins . Endotoxins are part of the outer membrane of the cell wall of Gram-negative bacteria. They play a crucial role in the structure of the bacteria and, when released into the environment, can cause a strong immune response.
Mode of Action
It is known to interact with endotoxins, which are lipopolysaccharides found in the outer membrane of gram-negative bacteria .
Result of Action
The primary result of the action of 3-hydroxyheptadecanoic acid is its potential use as a chemical marker for endotoxins . This means that the presence of 3-hydroxyheptadecanoic acid can indicate the presence of endotoxins, which can be useful in diagnosing infections caused by Gram-negative bacteria.
Analyse Biochimique
Biochemical Properties
3-Hydroxyheptadecanoic acid is a hydroxylated fatty acid and is a component of lipopolysaccharides (LPS) in several species of Gram-negative bacteria It interacts with various enzymes and proteins within these bacteria
Cellular Effects
It is known that levels of 3-hydroxyheptadecanoic acid are decreased in the feces of patients with Crohn’s disease , suggesting that it may influence cell function and cellular metabolism in some way.
Metabolic Pathways
3-Hydroxyheptadecanoic acid is involved in the metabolism of lipopolysaccharides in Gram-negative bacteria
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide 3-hydroxyheptadécanoïque peut être synthétisé par hydroxylation de l'acide heptadécanoïque. Ce processus implique généralement l'utilisation de catalyseurs spécifiques et de conditions de réaction contrôlées pour assurer l'addition sélective d'un groupe hydroxyle en position trois du carbone.
Méthodes de production industrielle : Dans les milieux industriels, la production d'this compound peut impliquer des approches biotechnologiques, telles que l'utilisation de micro-organismes modifiés capables de produire le composé par des processus de fermentation. Ces méthodes sont conçues pour être efficaces et évolutives, permettant la production à grande échelle du composé .
Types de réactions :
Oxydation : L'this compound peut subir des réactions d'oxydation, conduisant à la formation de cétones ou d'acides carboxyliques.
Réduction : Le composé peut être réduit pour former de l'acide heptadécanoïque.
Substitution : Les groupes hydroxyle dans l'this compound peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Réactifs de substitution : Agents halogénants, agents sulfonants.
Principaux produits :
Oxydation : Formation d'acide 3-cétoheptadécanoïque.
Réduction : Formation d'acide heptadécanoïque.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés
Comparaison Avec Des Composés Similaires
- 3-Hydroxy Octanoic Acid
- 3-Hydroxy Hexadecanoic Acid
- 3-Hydroxy Tetradecanoic Acid
Comparison: 3-Hydroxy Heptadecanoic Acid is unique due to its specific chain length and hydroxylation pattern. Compared to shorter-chain hydroxylated fatty acids like 3-Hydroxy Octanoic Acid, it has different physical and chemical properties, such as melting point and solubility. Its role in bacterial lipopolysaccharides also distinguishes it from other hydroxylated fatty acids, making it a compound of interest in microbiological and biochemical research .
Propriétés
IUPAC Name |
3-hydroxyheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUXWSQLNHYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960607 | |
| Record name | 3-Hydroxyheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40165-89-7 | |
| Record name | 3-Hydroxyheptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecanoic acid, 3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040165897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-hydroxyheptadecanoic acid in bacterial lipopolysaccharides?
A1: 3-Hydroxyheptadecanoic acid is a significant component of the lipid A moiety in lipopolysaccharides (LPS), which are found in the outer membrane of Gram-negative bacteria. [, , ] LPS, also known as endotoxin, plays a crucial role in bacterial structural integrity and elicits strong immune responses in mammals. The composition of fatty acids in lipid A, including 3-hydroxyheptadecanoic acid, can influence the overall potency and immunogenicity of the LPS molecule. []
Q2: How does the structure of LPS from different Bacteroides species differ in terms of 3-hydroxyheptadecanoic acid?
A2: Research indicates that while 3-hydroxyheptadecanoic acid is present in LPS across several Bacteroides species, its specific role can vary. For instance, in Bacteroides fragilis NCTC 9343, it participates in both ester and amide linkages within the LPS structure. [] This is in contrast to Bacteroides gingivalis strains, where 3-hydroxyheptadecanoic acid is primarily found in a branched form as a major component of the lipid portion. [] These structural variations can contribute to differences in the antigenic properties and the immune responses elicited by LPS from different Bacteroides species.
Q3: Are there any analytical techniques used to identify and characterize 3-hydroxyheptadecanoic acid in bacterial samples?
A3: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying fatty acids, including 3-hydroxyheptadecanoic acid, in bacterial samples. [, ] This method allows for the separation and identification of different fatty acids based on their retention times and mass-to-charge ratios.
Q4: Is there a link between the presence of 3-hydroxyheptadecanoic acid in marine bacteria and their taxonomy?
A4: Research suggests that the presence and abundance of specific fatty acids, including 3-hydroxyheptadecanoic acid, can be valuable chemotaxonomic markers for bacterial classification. [] For instance, the identification of 3-hydroxyheptadecanoic acid as a major hydroxyl fatty acid in the marine bacterium Rapidithrix thailandica contributed to its taxonomic placement within the family 'Flammeovirgaceae'. [] This highlights the relevance of analyzing fatty acid profiles, including 3-hydroxyheptadecanoic acid, for understanding bacterial diversity and evolutionary relationships.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3aR,7R,7aR)-2,2-Diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester](/img/structure/B126683.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)
